

# In-Depth Technical Guide: Sigmoidin A

## Biological Activity Profile

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### Compound of Interest

Compound Name: *Sigmoidin A*

CAS No.: 87746-48-3

Cat. No.: B192380

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## Part 1: Executive Summary

**Sigmoidin A** is a bioactive prenylated flavanone isolated primarily from the stem bark and roots of *Erythrina* species, most notably *Erythrina sigmaidea*. Chemically defined as a prenyl derivative of eriodictyol, it occupies a unique pharmacological niche due to its dualistic redox behavior. While it exhibits classical antioxidant properties in cell-free systems, **Sigmoidin A** acts as a potent pro-oxidant in the presence of transition metals (specifically Copper II), leading to targeted DNA scission and cytotoxicity in cancer cells. This guide details its biological profile, focusing on its antimicrobial efficacy, unique cytotoxic mechanism, and experimental characterization.

## Part 2: Chemical Identity & Structural Significance

The biological potency of **Sigmoidin A** is directly attributable to the addition of a prenyl (3-methyl-2-butenyl) group to the flavonoid backbone.

- Chemical Name: **Sigmoidin A**
- Class: Prenylated Flavanone[1][2][3][4]

- Precursor: Eriodictyol (5,7,3',4'-tetrahydroxyflavanone)
- Structural Modification: C-prenylation (typically at the 3' or 5' position of the B-ring).
- Key Property: The prenyl group significantly increases lipophilicity compared to the parent eriodictyol, enhancing cell membrane permeability and facilitating interaction with intracellular targets.

## Part 3: Biological Activity Profile[5][6]

### Antimicrobial Activity

**Sigmoidin A** demonstrates moderate to significant antibacterial activity, particularly against Gram-negative bacteria which are typically resistant to many flavonoids due to their outer membrane barrier.

- Gram-Negative Efficacy: Studies on *Erythrina sigmoidea* extracts and isolated compounds indicate **Sigmoidin A** contributes to activity against *Escherichia coli*.
- Gram-Positive Efficacy: It shows potency against *Staphylococcus aureus*, including potential activity against resistant strains, often acting synergistically with other isoflavonoids found in the plant.
- Mechanism: The prenyl side chain acts as a lipophilic anchor, disrupting bacterial cell membrane integrity and increasing permeability.

Table 1: Antimicrobial Potency Profile

Target Organism	Strain Type	Activity Level	MIC Range (Estimated)
<b>Escherichia coli</b>	<b>Gram-Negative</b>	<b>Moderate</b>	<b>8 – 32 µg/mL</b>
<i>Staphylococcus aureus</i>	Gram-Positive	Significant	< 10 µg/mL (Context-dependent)

| *Candida albicans* | Fungal | Low/Moderate | > 50 µg/mL |

## Cytotoxicity & Anticancer Potential

**Sigmoidin A** is markedly more cytotoxic than its non-prenylated parent, eriodictyol. Its activity is selective, often showing higher toxicity toward cancer cells compared to normal cells due to the "Copper-Redox Cycling" mechanism.

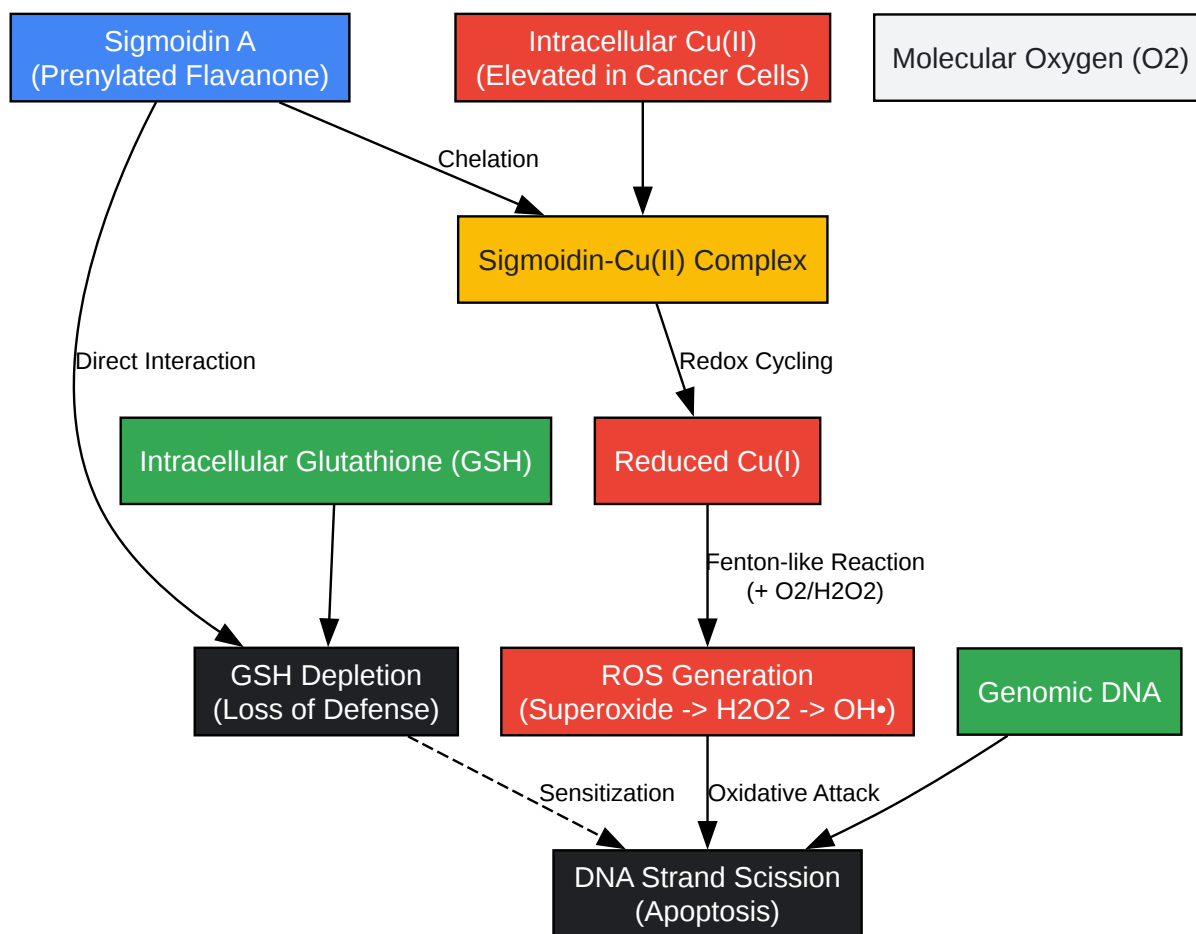
- Potency: Cytotoxicity against leukemia and carcinoma cell lines is typically in the low micromolar range (IC<sub>50</sub> ~10–50 μM).
- Mechanism of Action (The "Trojan Horse"):
  - Cell Entry: The prenyl group facilitates rapid entry into cancer cells.
  - Copper Interaction: Cancer cells often have elevated intracellular Copper concentrations. **Sigmoidin A** binds Cu(II).
  - Redox Cycling: It reduces Cu(II) to Cu(I).
  - ROS Generation: Re-oxidation of Cu(I) generates Reactive Oxygen Species (ROS), specifically hydroxyl radicals.
  - DNA Damage: The localized ROS cause plasmid and genomic DNA strand scission.
  - GSH Depletion: It simultaneously depletes intracellular Glutathione (GSH), removing the cell's defense against the oxidative stress it just created.

## Antioxidant Activity

In the absence of transition metals, **Sigmoidin A** acts as a radical scavenger (e.g., against DPPH), comparable to eriodictyol. However, this activity is context-dependent and flips to pro-oxidant toxicity in the cellular environment of tumors.

## Part 4: Mechanistic Visualization

The following diagram illustrates the critical "Copper-Dependent Pro-oxidant Mechanism" that drives **Sigmoidin A**'s anticancer activity.



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Figure 1: The dual pro-oxidant mechanism of **Sigmoidin A** involving Copper reduction and Glutathione depletion, leading to selective cancer cell death.

## Part 5: Experimental Protocols

### Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify antibacterial potency against *E. coli* and *S. aureus*.

- Preparation: Dissolve **Sigmoidin A** in DMSO to a stock concentration of 10 mg/mL.

- Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Final concentrations should range from 512 µg/mL down to 0.5 µg/mL.
- Inoculum: Adjust bacterial culture to 0.5 McFarland standard ( $\sim 1.5 \times 10^8$  CFU/mL) and dilute 1:100. Add 100 µL to each well.
- Controls:
  - Positive: Ciprofloxacin or Chloramphenicol.
  - Negative: DMSO vehicle (final concentration < 1%).
  - Sterility: Broth only.
- Incubation: Incubate at 37°C for 18–24 hours.
- Readout: Add 20 µL of Resazurin (0.015%) or p-iodonitrotetrazolium chloride (INT) to each well. Incubate for 1 hour.
- Analysis: The MIC is the lowest concentration preventing the color change (Blue → Pink for Resazurin, or Clear → Red for INT), indicating no viable bacterial growth.

## Protocol B: Copper-Mediated DNA Damage Assay

Objective: Validate the pro-oxidant mechanism of action.

- Reagents: Supercoiled plasmid DNA (e.g., pBR322), **Sigmoidin A** (10–200 µM), CuCl<sub>2</sub> (10–50 µM).
- Reaction Mix: In a microcentrifuge tube, combine:
  - 0.5 µg Plasmid DNA
  - **Sigmoidin A** (varying concentrations)[5]
  - CuCl<sub>2</sub> (fixed concentration)
  - Phosphate buffer (pH 7.4) to final volume 20 µL.

- Incubation: Incubate at 37°C for 1 hour in the dark.
- Quenching: Stop reaction by adding EDTA (stop solution with loading dye).
- Electrophoresis: Load samples onto a 1% agarose gel containing ethidium bromide. Run at 80V for 1–2 hours.
- Visualization: Image under UV light.
- Interpretation:
  - Intact: Supercoiled DNA (migrates fastest).
  - Nicked: Open circular DNA (migrates slower).
  - Linear: Linearized DNA (intermediate).
  - Result: **Sigmoidin A** + Cu(II) should show a dose-dependent conversion from Supercoiled to Nicked/Linear forms, which is inhibited by adding Catalase or EDTA (validating the ROS/Metal mechanism).

## Part 6: References

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